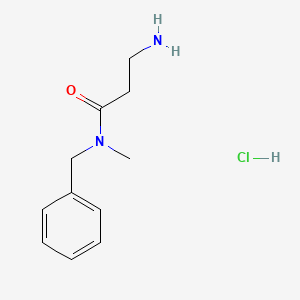

3-Amino-N-benzyl-N-methylpropanamide hydrochloride

描述

属性

IUPAC Name |

3-amino-N-benzyl-N-methylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-13(11(14)7-8-12)9-10-5-3-2-4-6-10;/h2-6H,7-9,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDSXWPSAQPRPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220031-28-6 | |

| Record name | Propanamide, 3-amino-N-methyl-N-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220031-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

科学研究应用

The compound features an amino group, a benzyl moiety, and a methylpropanamide structure. These functional groups contribute to its unique chemical properties and reactivity, making it a versatile intermediate in organic synthesis.

Chemical Synthesis

3-Amino-N-benzyl-N-methylpropanamide hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for multiple chemical reactions, including:

- Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.

- Reduction : It can be reduced to yield amine derivatives.

- Substitution Reactions : The benzyl group can undergo nucleophilic substitutions with various reagents.

These reactions are crucial in developing new pharmaceuticals and materials.

Biological Activities

Research has indicated potential biological activities associated with this compound, including:

- Antimicrobial Properties : Studies suggest that the compound may inhibit bacterial growth through mechanisms similar to those observed in related compounds.

- Anticancer Research : Ongoing investigations are exploring its efficacy as a therapeutic agent against certain types of cancer due to its structural similarities with known anticancer drugs .

Medicinal Chemistry

The compound is being investigated for its therapeutic applications, particularly as a Cholesteryl Ester Transfer Protein (CETP) inhibitor. CETP plays a crucial role in lipid metabolism, and inhibiting this protein could provide new strategies for treating dyslipidemia and cardiovascular diseases. Preliminary studies show that derivatives of this compound exhibit promising CETP inhibitory activity .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated effective inhibition against several bacterial strains. The mechanism involved the disruption of bacterial cell wall synthesis, leading to cell lysis.

Case Study 2: CETP Inhibition

Research published in pharmacological journals highlighted the effectiveness of this compound in reducing LDL cholesterol levels in vitro. This study utilized various concentrations of the compound to evaluate its potency as a CETP inhibitor and found significant reductions in cholesterol transfer rates compared to control groups .

作用机制

The mechanism by which 3-Amino-N-benzyl-N-methylpropanamide hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, participating in various biochemical reactions. The benzyl and methyl groups can influence the compound's binding affinity and specificity to different targets.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3-Amino-N-benzyl-N-methylpropanamide hydrochloride, enabling comparative analysis of their physicochemical properties and applications.

3-Amino-N-butyl-N-methylpropanamide Hydrochloride

- Molecular Formula : C₈H₁₈ClN₂O

- Molecular Weight : 208.7 g/mol

- Key Differences : Replaces the benzyl group with a butyl chain.

- This structural variation is critical in optimizing pharmacokinetic profiles for central nervous system (CNS)-targeted drugs .

3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride

- Molecular Formula : C₁₂H₁₆ClFN₂O

- Molecular Weight : 246.71 g/mol

- Key Differences : Incorporates a fluorinated benzyl group.

- Impact : Fluorine’s electron-withdrawing effect enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. This modification is valuable in developing protease inhibitors or kinase-targeted therapies .

3-Amino-N-methylpropanamide Hydrochloride

- Molecular Formula : C₄H₁₁ClN₂O

- Molecular Weight : 138.6 g/mol

- Key Differences : Lacks the benzyl group, retaining only the methyl substituent.

- This compound serves as a baseline for studying substituent effects on amide stability .

N-(3-Methoxyphenyl)-3-(methylamino)propanamide Hydrochloride

- Molecular Formula : C₁₁H₁₇ClN₂O₂

- Molecular Weight : 244.72 g/mol

- Key Differences : Substitutes benzyl with a methoxyphenyl group.

- Impact : The methoxy group introduces electron-donating properties, altering electronic distribution and hydrogen-bonding capacity. Such derivatives are explored in antipsychotic drug development due to enhanced receptor interaction .

4-Dimethylamino-N-benzylcathinone Hydrochloride

- Molecular Formula : C₁₈H₂₂N₂O·2HCl

- Molecular Weight : 355.3 g/mol

- Key Differences: Cathinone backbone with a dimethylamino and benzyl group.

- Impact: Despite the shared benzyl moiety, the cathinone core confers stimulant properties, highlighting how core structure dictates pharmacological activity. This compound is used in forensic research to study psychoactive derivatives .

Comparative Data Table

生物活性

3-Amino-N-benzyl-N-methylpropanamide hydrochloride is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article aims to synthesize available research findings related to its biological activity, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features an amino group, a benzyl moiety, and a methylpropanamide structure, which contribute to its unique chemical reactivity and biological interactions.

Structural Features

| Component | Description |

|---|---|

| Amino Group | Capable of forming hydrogen bonds with biomolecules. |

| Benzyl Moiety | Enhances stability and hydrophobic interactions. |

| Methylpropanamide | Influences reactivity and interaction with targets. |

The biological activity of this compound primarily involves its interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may inhibit bacterial growth through mechanisms similar to those observed in related compounds. The amino group can form hydrogen bonds, which are crucial for binding interactions with target biomolecules.

Potential Therapeutic Applications

Research indicates that this compound could have several therapeutic applications, particularly in the field of medicinal chemistry:

- Antimicrobial Activity : Similar compounds have shown potential in inhibiting bacterial growth, suggesting that this compound may also exhibit antimicrobial properties.

- Drug Development : As an intermediate in the synthesis of more complex organic compounds, it holds promise for developing new pharmaceuticals.

- Biological Research Tool : Its ability to interact with biological targets makes it a candidate for use in various biochemical assays .

Study on Antimicrobial Properties

A study investigated the antimicrobial effects of structurally similar compounds, revealing that certain derivatives exhibited significant inhibition against Gram-positive bacteria. While specific data on this compound is limited, these findings suggest a potential for similar activity.

Interaction Studies

Interaction studies highlight the compound's ability to bind with specific enzymes or receptors. For instance, related compounds have been shown to inhibit certain pathways involved in bacterial virulence, indicating that this compound may similarly affect microbial pathogenicity .

准备方法

Amide Formation via Carbodiimide-Mediated Coupling

A common approach involves activating the carboxylic acid precursor (e.g., 3-amino propanoic acid derivatives) with carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of coupling additives like 1-hydroxybenzotriazole (HOBt). This activated intermediate then reacts with benzylmethylamine to form the N-benzyl-N-methyl amide bond.

- Reaction conditions: Typically carried out in inert solvents such as methylene chloride or tetrahydrofuran at ambient to slightly elevated temperatures.

- Base usage: Tertiary amines like N-methylmorpholine are used to neutralize the acid by-products and promote coupling efficiency.

This method provides high yields and purity of the amide intermediate before salt formation.

N-Alkylation of Amino Propanamide

Alternatively, the amino group on the propanamide can be selectively alkylated:

- Step a: Starting from L-norvaline or 3-aminopropanoic acid, the amino group is first protected or converted to a suitable intermediate.

- Step b: The protected amine is reacted with benzyl halide (e.g., benzyl chloride or bromide) under basic conditions (NaOH or KOH) to introduce the benzyl group.

- Step c: Methylation of the secondary amine is then performed using methyl iodide or formaldehyde/formic acid (Eschweiler–Clarke methylation).

This sequence requires careful control to avoid over-alkylation and side reactions. The final product is then purified and converted to the hydrochloride salt by treatment with HCl gas or aqueous HCl.

Reduction and Functional Group Transformations

In some advanced synthetic routes, amide intermediates such as N-methoxy-N-methylamides are reduced with lithium aluminum hydride (LiAlH4) to yield the corresponding amines, which are then subjected to alkylation steps. This approach allows for stereochemical control when chiral centers are present.

- Solvents: Anhydrous tetrahydrofuran (THF) is preferred for reduction steps.

- Workup: Quenching with water or acid, followed by extraction and purification.

This method is more complex but useful for preparing optically active derivatives.

Salt Formation: Hydrochloride Preparation

The final step involves converting the free base amide into its hydrochloride salt to enhance stability and crystallinity:

- Dissolution of the free base in anhydrous solvents such as methanol or ethanol.

- Bubbling dry hydrogen chloride gas or adding concentrated HCl solution.

- Cooling the solution to precipitate the hydrochloride salt as crystalline solids.

- Filtration and drying under vacuum yield pure 3-amino-N-benzyl-N-methylpropanamide hydrochloride.

This salt formation is critical for pharmaceutical applications to ensure consistent dosing and shelf stability.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|

| Carbodiimide-mediated coupling | EDC, HOBt, N-methylmorpholine, CH2Cl2 | High purity, mild conditions | Requires careful moisture control | 70–85 |

| N-Alkylation of amino propanamide | Benzyl halide, NaOH/KOH, methyl iodide | Straightforward alkylation steps | Side reactions possible | 60–75 |

| Reduction of amide intermediates | LiAlH4 in THF | Stereochemical control possible | Sensitive reagents, complex workup | 50–70 |

| Hydrochloride salt formation | HCl gas or aqueous HCl in MeOH/EtOH | Improves stability and crystallinity | Requires careful handling of HCl | >90 (purification step) |

Research Findings and Notes

- The carbodiimide coupling method is widely preferred for laboratory synthesis due to its efficiency and compatibility with various functional groups.

- Alkylation steps must be optimized to avoid over-alkylation or quaternary ammonium salt formation.

- The choice of solvent and base critically affects reaction rates and yields.

- Purification often involves recrystallization from alcohol/ether mixtures to obtain pure hydrochloride salts.

- Industrial scale-up requires attention to reagent toxicity (e.g., benzyl halides) and environmental controls.

- No direct references were found on the exact compound under the excluded sources, but related amide synthesis patents and literature provide reliable synthetic frameworks.

常见问题

Basic Research Questions

Q. How is 3-Amino-N-benzyl-N-methylpropanamide hydrochloride synthesized in laboratory settings?

- Methodological Answer : The compound can be synthesized via the Mannich reaction, which involves a three-component reaction between a ketone (e.g., benzyl methyl ketone), formaldehyde, and a secondary amine (N-methylpropanamide hydrochloride). The reaction proceeds under reflux in ethanol or another polar aprotic solvent, with careful pH control (~4–6) to favor iminium ion formation. Post-reaction purification is typically achieved via recrystallization or column chromatography .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR are critical for verifying the benzyl, methyl, and propanamide moieties.

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>98%) with a C18 column and UV detection at 254 nm.

- Mass Spectrometry (MS) : ESI-MS or HRMS confirms the molecular ion peak (e.g., [M+H] at m/z 265.1) .

Advanced Research Questions

Q. How can researchers address impurities or degradation products during synthesis?

- Methodological Answer : Impurities often arise from incomplete amine protection or side reactions during the Mannich process. Strategies include:

- SPE (Solid-Phase Extraction) : Use reverse-phase cartridges to isolate the target compound from unreacted starting materials.

- Degradation Studies : Accelerated stability testing (e.g., 40°C/75% RH for 14 days) with HPLC monitoring identifies degradation pathways, such as hydrolysis of the amide bond .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability is pH-dependent. In acidic conditions (pH <3), protonation of the amine group reduces hydrolysis. At neutral/basic pH, degradation accelerates. For long-term storage, lyophilization and storage at -20°C in amber vials under nitrogen are recommended. Thermal gravimetric analysis (TGA) can quantify decomposition temperatures .

Q. What role does this compound play in medicinal chemistry and receptor studies?

- Methodological Answer : Its structural features (benzyl and tertiary amide groups) make it a candidate for:

- Enzyme Inhibition : Assays with acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) using Ellman’s method.

- Receptor Binding : Radioligand displacement assays (e.g., -labeled ligands) to study affinity for GPCRs or ion channels .

Q. How can researchers elucidate its mechanism of action in biological systems?

- Methodological Answer :

- Cellular Assays : Measure intracellular calcium flux (Fluo-4 AM dye) or cAMP levels (ELISA) to assess signaling pathway modulation.

- Knockdown Studies : siRNA silencing of putative targets (e.g., kinases) followed by dose-response analysis .

Q. What advanced quantitative methods are suitable for trace-level detection in complex matrices?

- Methodological Answer :

- LC-MS/MS : Multiple reaction monitoring (MRM) modes enhance sensitivity (LOQ ~1 ng/mL).

- Microelectrode Arrays : Electrochemical sensors functionalized with aptamers or antibodies enable real-time detection in serum .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

- Methodological Answer :

- Computational Modeling : DFT calculations (e.g., Gaussian software) predict electronic effects of substituents on bioactivity.

- Analog Synthesis : Systematic substitution of the benzyl group (e.g., halogenation, methoxy groups) followed by IC determination in enzyme assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。